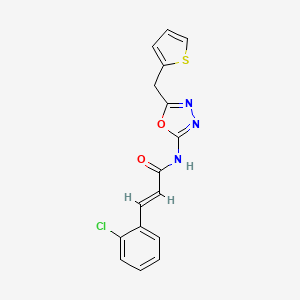

(E)-3-(2-chlorophenyl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)acrylamide

Description

The compound (E)-3-(2-chlorophenyl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)acrylamide is a heterocyclic acrylamide derivative featuring a 1,3,4-oxadiazole core substituted with a thiophen-2-ylmethyl group at position 5 and an (E)-configured acrylamide side chain bearing a 2-chlorophenyl moiety. This scaffold is designed to optimize interactions with biological targets, leveraging the oxadiazole ring’s electron-deficient nature for enhanced binding and the chlorophenyl group for lipophilicity and steric effects.

Properties

IUPAC Name |

(E)-3-(2-chlorophenyl)-N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3O2S/c17-13-6-2-1-4-11(13)7-8-14(21)18-16-20-19-15(22-16)10-12-5-3-9-23-12/h1-9H,10H2,(H,18,20,21)/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUSCEUIAFLVNHY-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC(=O)NC2=NN=C(O2)CC3=CC=CS3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C(=O)NC2=NN=C(O2)CC3=CC=CS3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-3-(2-chlorophenyl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)acrylamide is a member of the oxadiazole family, which has garnered attention due to its diverse biological activities, particularly in anticancer and antimicrobial applications. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, structural characteristics, and various biological evaluations.

Structural Characteristics

The molecular structure of the compound features a 2-chlorophenyl ring and a thiophen-2-ylmethyl-1,3,4-oxadiazol-2-yl moiety linked via an acrylamide group. The compound exhibits an E configuration about the C=C bond, which is crucial for its biological interactions. The crystal structure analysis indicates that the compound forms zigzag sheets through π-stacking interactions between thiophene and benzene rings, contributing to its stability in solid-state .

Table 1: Structural Features of this compound

| Structural Feature | Description |

|---|---|

| Molecular Formula | C16H14ClN3OS |

| Configuration | E |

| Functional Groups | Chlorophenyl, Thiophene, Oxadiazole |

| Crystal Packing | Zigzag sheets via π-stacking |

Synthesis

The synthesis of this compound involves a multi-step process starting from commercially available precursors. The reaction typically includes the condensation of 1-(2,5-dichlorothiophen-3-yl)ethanone with 2-chlorobenzaldehyde in the presence of a base such as NaOH. The resulting product is purified through recrystallization techniques .

Anticancer Activity

Research has indicated that compounds containing oxadiazole derivatives exhibit significant anticancer properties. Specifically, studies have shown that related oxadiazole compounds can inhibit thymidylate synthase (TS), a critical enzyme in DNA synthesis. For example, derivatives with similar structural motifs have demonstrated IC50 values in the low micromolar range against various cancer cell lines including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) .

Table 2: Anticancer Activity of Oxadiazole Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | MCF-7 | 1.1 |

| Compound B | HCT-116 | 2.6 |

| Compound C | HepG2 | 1.4 |

Antimicrobial Activity

In addition to anticancer effects, the compound has shown promising antimicrobial activity against various pathogens. Studies indicate that oxadiazole derivatives can effectively inhibit the growth of Escherichia coli and Staphylococcus aureus. This antimicrobial activity is attributed to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

Table 3: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 18 |

The biological activity of this compound can be attributed to several mechanisms:

- Thymidylate Synthase Inhibition : Compounds like this one inhibit TS, leading to apoptosis in cancer cells.

- Membrane Disruption : The lipophilic nature of the thiophene and chlorophenyl groups may facilitate membrane penetration in microbial cells.

Case Studies

Several case studies have been documented regarding the efficacy of oxadiazole derivatives in clinical settings. For instance:

- Study on Anticancer Efficacy : A study involving a series of oxadiazole compounds demonstrated that those with thiophene substitutions exhibited enhanced cytotoxicity against multiple cancer cell lines compared to standard chemotherapeutics .

- Antimicrobial Efficacy Assessment : Another investigation revealed that specific oxadiazole derivatives showed significant antibacterial activity in vitro and were effective against resistant strains of bacteria .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

One of the primary applications of this compound is its antimicrobial activity. Research has shown that derivatives of oxadiazoles exhibit significant antibacterial properties. For instance, compounds containing thiophene and oxadiazole moieties have demonstrated effectiveness against various pathogens, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Efficacy of Oxadiazole Derivatives

| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| A | Staphylococcus aureus | 15.62 µg/mL |

| B | Escherichia coli | 31.25 µg/mL |

| C | Candida albicans | 20 µg/mL |

Anti-inflammatory Properties

Additionally, compounds similar to (E)-3-(2-chlorophenyl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)acrylamide have been investigated for their anti-inflammatory effects. Studies indicate that these compounds can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .

Biological Studies

Cancer Research

The compound's structure allows it to interact with biological targets involved in cancer progression. Preliminary studies have indicated that oxadiazole derivatives can inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest .

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| D | MCF-7 (Breast Cancer) | 12.5 |

| E | HeLa (Cervical Cancer) | 10.0 |

| F | A549 (Lung Cancer) | 15.0 |

Material Science

Synthesis of Functional Materials

The unique properties of this compound make it suitable for developing advanced materials. Its ability to form stable complexes with metals has implications for catalysis and sensor development .

Table 3: Properties of Metal Complexes Formed with Oxadiazole Derivatives

| Metal Ion | Stability Constant (K) | Application Area |

|---|---|---|

| Cu(II) | 10^5 | Catalysis |

| Ni(II) | 10^4 | Sensor Technology |

| Co(II) | 10^6 | Photovoltaic Cells |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of oxadiazole derivatives demonstrated that the incorporation of thiophene moieties significantly enhanced antimicrobial activity compared to their non-thiophene counterparts. The study utilized disk diffusion methods to assess efficacy against clinical isolates .

Case Study 2: Cancer Cell Proliferation Inhibition

Another significant investigation focused on the cytotoxic effects of oxadiazole derivatives on various cancer cell lines. The results indicated that compounds with halogen substitutions exhibited greater potency in inhibiting cell proliferation, suggesting a structure-activity relationship that could be exploited for drug development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key Observations:

Heterocycle Impact: The 1,3,4-oxadiazole core in the target compound contrasts with thiazole (e.g., ) or thiadiazole (e.g., ) analogs. Thiadiazole derivatives (e.g., ) are associated with broader antimicrobial activities, suggesting that substitution of oxygen with sulfur may alter bioactivity profiles.

Substituent Effects :

- The 2-chlorophenyl group in the target compound may enhance lipophilicity and steric hindrance compared to the 3,4-dichlorophenyl group in , which could improve membrane permeability but reduce target specificity.

- Thiophen-2-ylmethyl vs. benzyl substituents (e.g., ): The thiophene’s smaller size and sulfur atom may facilitate interactions with cysteine residues or metal ions in enzyme active sites.

Synthetic Routes :

Physicochemical and Crystallographic Properties

- Crystal Packing : Compounds like form hydrogen-bonded dimers (N–H⋯N interactions), which stabilize their solid-state structures. The target compound’s oxadiazole and acrylamide groups may similarly engage in intermolecular interactions, influencing solubility and crystallinity.

- Polarity and Solubility : The thiophen-2-ylmethyl group introduces moderate hydrophobicity, whereas the oxadiazole core increases polarity. This balance may enhance oral bioavailability compared to more hydrophilic analogs (e.g., ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.